Demoxytocin - 113-78-0

Demoxytocin

Catalog Number: EVT-266798
CAS Number: 113-78-0
Molecular Formula: C43H65N11O12S2
Molecular Weight: 992.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Demoxytocin is a heterodetic cyclic peptide that is the synthetic analog of the peptide hormone oxytocin where the free amino group in the half-cystine residue is replaced by hydrogen. The mechanism of action and pharmacological properties of demoxytocin and oxytocin are similar. The drug affects the permeability of the cell membrane, increasing the content of calcium ions in smooth muscle cells, thereby increasing its contraction. It stimulates the contraction of smooth muscles of the uterus, as well as stimulating the contraction of myoepithelial cells of the mammary gland, and enhances the secretion of milk. It has a role as an oxytocic. It is functionally related to an oxytocin.
Overview

Demoxytocin is a synthetic analogue of oxytocin, a nonapeptide hormone known for its roles in childbirth, lactation, and social bonding. Demoxytocin exhibits similar biological activities to oxytocin but is characterized by increased potency and a longer half-life. This compound is primarily used in clinical settings to induce labor, promote lactation, and manage postpartum complications such as mastitis. It is administered as a buccal tablet, differentiating it from oxytocin, which is typically delivered via intravenous injection .

Source and Classification

Demoxytocin falls under the category of peptide drugs and is classified as an oxytocic agent. Its chemical structure includes a sequence of amino acids that mimic the natural hormone oxytocin, with modifications that enhance its pharmacological properties. The compound is also referred to by various names, including 1-mercaptopropionate-oxytocin and desaminooxytocin .

Synthesis Analysis

Demoxytocin can be synthesized through several methods that involve solid-phase peptide synthesis techniques. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, allowing for the stepwise assembly of the peptide chain on a solid support. The process includes the protection of side chains using various protecting groups to facilitate specific reactions without unwanted side reactions.

The synthesis of Demoxytocin involves:

  • Stepwise Assembly: The linear sequence of amino acids is constructed using common octapeptide-resin intermediates.
  • Formation of Disulfide Bridges: Directed methods are employed to create sulfur-sulfur bridges, essential for the stability and activity of the peptide.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (typically over 95%) and yield rates around 6-7% .
Molecular Structure Analysis

The molecular formula of Demoxytocin is C43H65N11O12S2C_{43}H_{65}N_{11}O_{12}S_{2}, with a molar mass of approximately 992.18 g/mol. The structure comprises a sequence of amino acids linked by peptide bonds, with specific modifications that enhance its biological activity compared to natural oxytocin. The presence of sulfur atoms in the structure contributes to the formation of disulfide bridges, crucial for maintaining the three-dimensional conformation necessary for receptor binding .

Structural Data

  • IUPAC Name: 1-(3-mercaptopropanoic acid)oxytocin
  • Chemical Identifiers: CAS Number not specified but can be found in databases like DrugBank and ChemSpider.
Chemical Reactions Analysis

Demoxytocin undergoes various chemical reactions during its synthesis:

  • Formation of Trisulfide Bridges: The synthesis involves creating trisulfide bonds through thiolytic displacement reactions. This process utilizes different protecting groups to facilitate selective reactions.
  • Stability Studies: Research has shown that Demoxytocin maintains stability under various conditions, which is critical for its efficacy as a pharmaceutical agent .
Mechanism of Action

Demoxytocin functions by binding to oxytocin receptors located in various tissues, including the uterus and mammary glands. Upon binding, it initiates a cascade of intracellular signaling pathways that lead to:

  • Uterine Contraction: Enhancing contractions during labor.
  • Milk Ejection: Stimulating lactation by promoting the contraction of myoepithelial cells surrounding mammary glands.
  • Social Behaviors: Influencing social bonding and emotional responses .
Physical and Chemical Properties Analysis

Demoxytocin exhibits several notable physical and chemical properties:

  • Solubility: It has limited water solubility (approximately 0.0427 mg/mL), which affects its formulation as a buccal tablet.
  • Stability: The compound shows substantial stability during storage and handling, making it suitable for clinical use.
  • Reactivity: The presence of thiol groups makes it susceptible to oxidation but allows for specific interactions with biological receptors .

Relevant Data

  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 12
  • Polar Surface Area: 373.51 Ų
Applications

Demoxytocin is primarily utilized in medical settings for:

  • Labor Induction: Used to stimulate uterine contractions during childbirth.
  • Lactation Promotion: Facilitates milk ejection during breastfeeding.
  • Postpartum Care: Helps prevent and treat complications such as mastitis .

Additionally, ongoing research explores its potential applications in treating conditions related to social behaviors and emotional bonding due to its effects on oxytocin receptors.

Historical Development and Evolution of Demoxytocin as a Synthetic Oxytocin Analog

Origins in Peptide Hormone Research: From Oxytocin to Deaminooxytocin Derivatives

The foundation for demoxytocin development originated with the isolation and characterization of the native nonapeptide hormone oxytocin by Vincent du Vigneaud in 1953. This landmark achievement – the first synthesis of a peptide hormone – earned du Vigneaud the 1955 Nobel Prize in Chemistry [5] [6]. Oxytocin’s primary structure (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) features a 20-amino acid ring closed by a disulfide bridge between cysteine residues at positions 1 and 6, with a C-terminal tripeptide tail [5]. Early pharmacological studies identified its critical roles in uterine contraction during labor and milk ejection during lactation, driving interest in developing stable therapeutically viable analogs [1] [6].

A pivotal breakthrough emerged from structure-activity relationship (SAR) studies focused on the N-terminal cysteine residue. Researchers hypothesized that replacing the α-amino group (-NH₂) of the N-terminal cysteine could enhance metabolic stability against aminopeptidase enzymes, a primary degradation pathway for oxytocin. This led to the systematic development of deaminooxytocin derivatives, characterized by the removal of the N-terminal alpha-amino group. Demoxytocin (initially designated ODA-914) represents the prototypical successful clinical application of this strategy, featuring β-mercaptopropionic acid (Mpa) as the N-terminal residue instead of cysteine [1] [5]. This substitution yields a molecule formally named [Mpa¹]oxytocin, retaining the disulfide bridge essential for receptor binding but lacking the enzymatically vulnerable N-terminal α-amine [1].

Table 1: Key Peptide Hormone Research Milestones Leading to Demoxytocin

YearMilestoneKey Researcher/EntitySignificance
1906Discovery of uterine-contracting pituitary factorHenry Hallett DaleInitial biological observation of oxytocin's effect
1953First chemical synthesis of oxytocinVincent du VigneaudEnabled precise SAR studies and analog development; Nobel Prize 1955
Late 1950sConcept of deamino analogs introducedMultiple groupsRational design strategy to block aminopeptidase degradation
1960Synthesis of demoxytocin (Mpa¹-oxytocin)Sandoz researchersFirst clinically viable deaminooxytocin derivative with enhanced stability

Key Milestones in Synthetic Optimization (1960–1971): Sandoz Contributions and Patent Landscape

The period from 1960 to 1971 witnessed the transformation of demoxytocin from a research concept into a clinically utilized drug, spearheaded by the Swiss pharmaceutical company Sandoz. In 1960, Sandoz researchers first synthesized demoxytocin ([Mpa¹]oxytocin) [1] [6]. The key synthetic innovation involved substituting the N-terminal cysteine residue with β-mercaptopropionic acid (Mpa), a non-proteinogenic amino acid analog lacking the α-amino group. This modification required novel approaches to solid-phase peptide synthesis (SPPS) and disulfide bridge formation. The synthesis typically proceeded via a stepwise assembly of the protected linear nonapeptide precursor: Mpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂. Critical steps included the removal of S-ethylcarbamoyl protecting groups from the Mpa and Cys thiols using liquid ammonia, followed by oxidative cyclization in water-methanol solutions using reagents like 1,2-diiodoethane to form the crucial disulfide bond between Mpa and Cys⁶ [1] [3].

Sandoz invested significantly in pharmacological characterization, demonstrating that demoxytocin retained potent uterotonic and milk-ejecting activities comparable to native oxytocin in vitro and in vivo. Crucially, metabolic studies confirmed a significantly extended plasma half-life compared to oxytocin, attributed primarily to resistance to aminopeptidases [1]. This improved pharmacokinetic profile justified clinical development. By 1971, after extensive preclinical and clinical trials, Sandoz introduced demoxytocin into clinical practice under the brand name Sandopart [1] [6]. It was subsequently marketed in several European countries (including Italy, Czechoslovakia, and Poland) under additional trade names such as Odeax and Sandopral [1] [8].

While detailed patent specifics from the 1960s are less accessible in the provided sources, Sandoz secured intellectual property protection for demoxytocin's structure, synthesis, and specific therapeutic applications (labor induction, lactation promotion, mastitis treatment). This period coincided with broader exploration of oxytocin analogs, positioning demoxytocin as the first commercially successful buccally administered oxytocic peptide [1] [6].

Table 2: Key Synthetic Oxytocin Analogs Developed Concurrently with Demoxytocin

Analog NameKey Structural Modification(s)Primary Activity ProfileClinical IntroductionDeveloper
Demoxytocin (Sandopart)[1-β-Mercaptopropionic acid]Oxytocin (Mpa¹)Oxytocin receptor agonist1971Sandoz
Carbetocin (Duratocin)[1-Desamino, 1-Carba-2-O-methyltyrosine]OxytocinLong-acting oxytocin receptor agonist1980s/1990sFerring?
Atosiban (Tractocile)[1-β-Mercaptopropionic acid, 2-D-Tyr, 4-Thr, 8-Orn]OxytocinOxytocin/vasopressin receptor antagonist1980s/1990sFerring

Comparative Analysis of Early Structural Modifications: β-Mercaptopropionic Acid Substitution Rationale

The strategic replacement of the N-terminal cysteine (Cys¹) in oxytocin with β-mercaptopropionic acid (Mpa) constitutes the defining structural feature of demoxytocin. This section compares the structural and functional consequences of this modification with other contemporary approaches.

  • Chemical Structure & Bonding:Native oxytocin: H-Cys¹-Tyr-Ile-Gln-Asn-Cys⁶-Pro-Leu-Gly-NH₂Demoxytocin: HOOC-CH₂-CH₂-SH¹-Tyr-Ile-Gln-Asn-Cys⁶-Pro-Leu-Gly-NH₂ (Mpa¹)The Mpa residue retains the critical β-thiol (-SH) group necessary for forming the 20-membered disulfide ring structure with Cys⁶. However, it replaces the α-amino (-NH₂) and α-carboxyl groups of cysteine with a single carboxylic acid group attached to the β-carbon. This creates a terminal carboxylic acid (HOOC-CH₂-CH₂-S-) instead of the zwitterionic α-amino acid terminus (⁺H₃N-CH(COOH)-CH₂-S-) found in oxytocin [1] [5] [3].

  • Metabolic Stability Rationale:The primary vulnerability of oxytocin in vivo is rapid enzymatic degradation. A major pathway involves aminopeptidases, which cleave the peptide bond between the N-terminal Cys¹ and Tyr². This cleavage requires the presence of a free N-terminal α-amino group. By replacing Cys¹ with Mpa, demoxytocin completely lacks this α-amino group. This structural change confers high resistance to aminopeptidase N and other exopeptidases that initiate oxytocin's breakdown. Consequently, demoxytocin exhibits a significantly prolonged plasma half-life compared to oxytocin [1] [3].

  • Receptor Binding and Agonist Activity:Despite the modification at position 1, demoxytocin maintains potent agonist activity at the oxytocin receptor (OTR). This indicates that the Mpa modification does not sterically hinder the bioactive conformation required for receptor interaction. The disulfide bridge size (formed between -S-CH₂-CH₂-COO⁻ and -S-CH₂-CH(NH₂)-CO- in Cys⁶) is minimally altered compared to the native Cys¹-Cys⁶ bridge (-S-CH₂-CH(N⁺H₃)-COO⁻ / -S-CH₂-CH(NH₂)-CO-). Pharmacological studies confirmed demoxytocin possesses similar or slightly greater uterotonic potency than oxytocin itself, validating the preservation of the pharmacophore core (cyclic 1-6 disulfide ring and key side chains like Tyr², Ile³, Asn⁵, Leu⁸) [1] [2].

  • Comparison with Other Early Modifications:Other contemporary modifications aimed at improving stability often compromised activity:

  • Penicillamine¹ Analogs ([Pen¹]OT): Substituting Cys¹ with D- or L-penicillamine (β,β-dimethylcysteine) created potent antagonists (e.g., atosiban precursors) rather than agonists. The bulky geminal dimethyl groups introduced excessive conformational rigidity around the disulfide, locking the molecule in a receptor-incompatible conformation [2].
  • Carba¹ Analogs (e.g., Carbetocin): Replacing the disulfide bridge (Cys¹-S-S-Cys⁶) with a stable ethylene bridge (-CH₂-CH₂-) between the β-carbons yielded long-acting agonists (e.g., carbetocin). However, this represented a more drastic change to the ring structure than the Mpa substitution in demoxytocin [4].
  • Alkylated Cys¹ Sulfur: Modifications like alkylation of the Cys¹ thiol increased stability but drastically reduced or abolished receptor binding affinity due to steric blocking.

Demoxytocin's Mpa¹ substitution thus struck an optimal balance: it effectively blocked the primary enzymatic degradation pathway without introducing steric bulk or rigidity that compromised agonist efficacy or altered the disulfide geometry critical for the active conformation [1] [2] [3].

Table 3: Structural and Functional Comparison of Oxytocin and Demoxytocin

PropertyOxytocinDemoxytocin ([Mpa¹]OT)Biological Consequence
N-Terminal ResidueCysteine (Cys, α-amino acid)β-Mercaptopropionic Acid (Mpa, non-α-amino acid)Removal of N-terminal α-amino group
N-Terminal ChargeZwitterionic (⁺H₃N-, -COO⁻ at physiological pH)Anionic (-COO⁻ at physiological pH)Altered charge distribution near disulfide
Susceptibility to AminopeptidasesHighVery LowExtended plasma half-life of demoxytocin
Disulfide BridgeBetween Cys¹ α-carbon & Cys⁶ α-carbonBetween Mpa β-carbon & Cys⁶ α-carbonMinimal change in ring size/strain; conformation preserved
In Vitro Oxytocic PotencyReference (1x)Similar or slightly higher (1x - 1.5x)Full retention of agonist efficacy
Primary Clinical RouteIntravenous InfusionBuccalEnhanced stability permits non-parenteral administration

The Mpa modification also subtly altered the electronic and steric environment around the disulfide bridge. The β-carboxyl group of Mpa (adjacent to the sulfur) versus the α-amino and α-carboxyl groups of Cys¹ (attached to the α-carbon) resulted in different charge distributions and hydrogen-bonding potentials near the critical ring structure. However, extensive pharmacological testing confirmed these changes did not impair the molecule's ability to adopt the bioactive conformation required for activating the OTR, likely involving a turn encompassing residues 4-8 and specific orientations of the Tyr² and Asn⁵ side chains [1] [2] [5]. The enhanced stability, maintained potency, and suitability for buccal administration cemented demoxytocin's role as a significant early achievement in the rational design of peptide hormone therapeutics.

Properties

CAS Number

113-78-0

Product Name

Demoxytocin

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C43H65N11O12S2

Molecular Weight

992.2 g/mol

InChI

InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63)

InChI Key

GTYWGUNQAMYZPF-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Solubility

Soluble in DMSO

Synonyms

1-mercaptopropionateoxytoxin
deaminooxytocin
deaminooxytocin, (enantio)-isomer
demoxytocin
desaminooxytocin
ODA-914
Sandopart

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.